molecular formula C11H10N2O2 B11898574 Ethyl Quinoxaline-5-carboxylate

Ethyl Quinoxaline-5-carboxylate

Cat. No.: B11898574
M. Wt: 202.21 g/mol
InChI Key: VJXUQLGJDXYGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Quinoxaline-5-carboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Quinoxaline-5-carboxylate typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with diethyl oxalate under reflux conditions in ethanol . Another approach involves the use of catalysts such as titanium silicate-1 (TS-1) to facilitate the reaction at room temperature in methanol . These methods provide high yields and are scalable for industrial production.

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate (MAP) and di-ammonium phosphate (DAP), has been reported to be effective in synthesizing quinoxaline derivatives . These catalysts offer cost-effective and environmentally friendly alternatives for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl Quinoxaline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, and halides under mild conditions.

Major Products Formed

    Oxidation: Quinoxaline-5-carboxylic acid.

    Reduction: Quinoxaline-5-carboxamide.

    Substitution: Functionalized quinoxaline derivatives with diverse biological activities.

Scientific Research Applications

Ethyl Quinoxaline-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl Quinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Comparison with Similar Compounds

Ethyl Quinoxaline-5-carboxylate can be compared with other quinoxaline derivatives, such as:

    Quinoxaline-2-carboxylate: Similar structure but different substitution pattern, leading to distinct biological activities.

    Quinoxaline-6-carboxylate: Another isomer with unique pharmacological properties.

    Quinoxaline-1,4-di-N-oxide: Known for its potent antimicrobial and anticancer activities.

This compound stands out due to its specific substitution at the 5-position, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl quinoxaline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)8-4-3-5-9-10(8)13-7-6-12-9/h3-7H,2H2,1H3

InChI Key

VJXUQLGJDXYGBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.